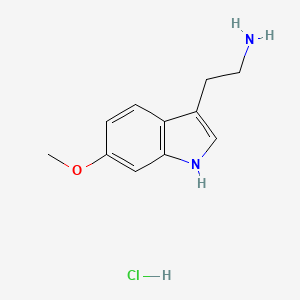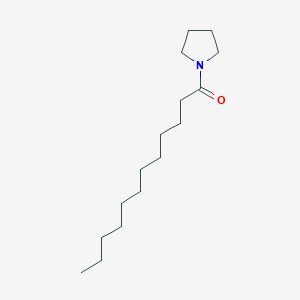
1-(Pyrrolidin-1-yl)dodecan-1-one
Overview
Description
“1-(Pyrrolidin-1-yl)dodecan-1-one” is a chemical compound with the molecular formula C16H31NO . It is also known as 1-Dodecanoylpyrrolidine . The average mass of this compound is 253.423 Da and the monoisotopic mass is 253.240570 Da .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-1-yl)dodecan-1-one” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Derivatives
1-(Pyrrolidin-1-yl)dodecan-1-one and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research by Kuznetsov, Mazhed, and Serova (2010) demonstrated the use of similar compounds in the synthesis of diazahomoadamantane derivatives, highlighting their importance in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kuznetsov, Mazhed, & Serova, 2010).
Stability and Reactivity in Ionic Liquids
The stability and reactivity of pyrrolidine derivatives in various solvents are essential for their applications in syntheticchemistry. Carlos A. Velázquez et al. (2010) investigated the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) in different ionic liquids. Their findings indicated that PYRRO/NO was more stable in ionic liquids than in dimethylformamide (DMF), with reaction yields up to 52%, and that these ionic liquids could be recovered and reused in subsequent reactions (Velázquez et al., 2010).
Electrochemical Applications
F. Lallemand and colleagues (2007) explored the electrochemical synthesis and characterization of N-substituted polypyrrole derivatives, which included compounds similar to 1-(Pyrrolidin-1-yl)dodecan-1-one. Their research revealed that these compounds could be polymerized on electrodes and possess corrosion protection properties in neutral NaCl medium, indicating potential applications in protective coatings and electrochemical devices (Lallemand et al., 2007).
Catalysis and Organocatalysts
The role of pyrrolidine derivatives in catalysis was highlighted by Cui Yan-fang (2008), who studied a derivative of a chiral organocatalyst for asymmetric Michael addition reactions. This research underscores the importance of such compounds in facilitating chemical reactions with high yield and enantioselectivity, crucial for the synthesis of pharmaceuticals and fine chemicals (Yan-fang, 2008).
properties
IUPAC Name |
1-pyrrolidin-1-yldodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVISXRNXOQBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289346 | |
| Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)dodecan-1-one | |
CAS RN |
70974-45-7 | |
| Record name | NSC60381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



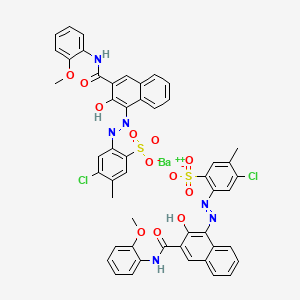
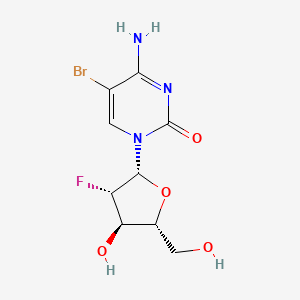
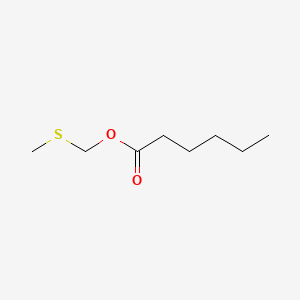
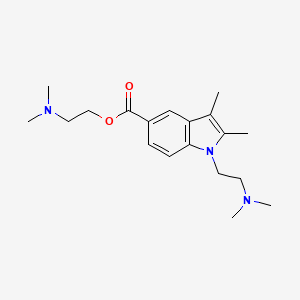
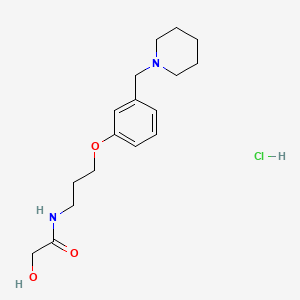
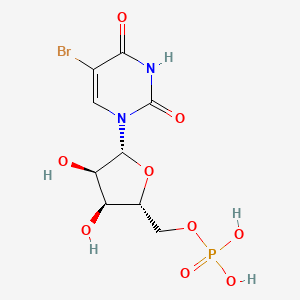
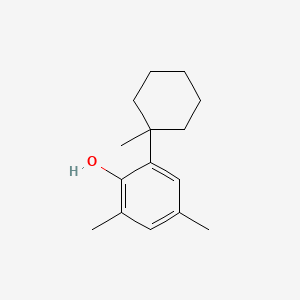
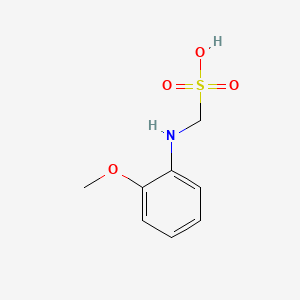
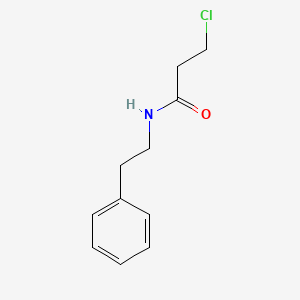
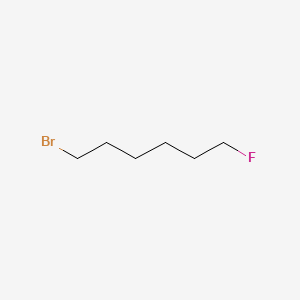
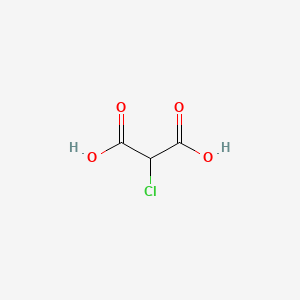
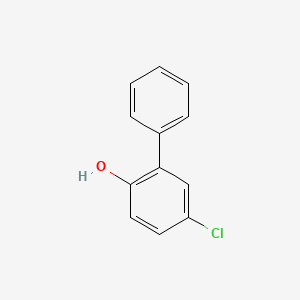
![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)
